molecular formula C17H27N5O4 B13750519 6-Amino-2-methylheptan-2-yl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 5152-72-7

6-Amino-2-methylheptan-2-yl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No.: B13750519
CAS No.: 5152-72-7
M. Wt: 365.4 g/mol
InChI Key: VYQJFIGMSSIWAR-UHFFFAOYSA-N
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Description

Heptaminol acefyllin is a compound that combines heptaminol, an amino alcohol with cardiac stimulant properties, and acefyllin, a xanthine derivative known for its stimulant effects on the central nervous system. Heptaminol acefyllin is primarily used in the treatment of low blood pressure and venolymphatic insufficiency due to its positive inotropic action and vasodilatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptaminol acefyllin involves the reaction of heptaminol with acefyllin. Heptaminol is synthesized through the reduction of 6-amino-2-methylheptan-2-one, while acefyllin is derived from theophylline through a series of chemical reactions involving acetic acid .

Industrial Production Methods

Industrial production of heptaminol acefyllin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes precolumn derivatization and the use of specific reagents to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Heptaminol acefyllin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides

Major Products

The major products formed from these reactions include various derivatives of heptaminol and acefyllin, such as ketones, alcohols, and substituted xanthines .

Mechanism of Action

Heptaminol acefyllin exerts its effects through multiple mechanisms:

Properties

CAS No.

5152-72-7

Molecular Formula

C17H27N5O4

Molecular Weight

365.4 g/mol

IUPAC Name

(6-amino-2-methylheptan-2-yl) 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

InChI

InChI=1S/C17H27N5O4/c1-11(18)7-6-8-17(2,3)26-12(23)9-22-10-19-14-13(22)15(24)21(5)16(25)20(14)4/h10-11H,6-9,18H2,1-5H3

InChI Key

VYQJFIGMSSIWAR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)OC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)N

Origin of Product

United States

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